molecular formula C10H8F4O B3040769 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one CAS No. 239087-13-9

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3040769
CAS No.: 239087-13-9
M. Wt: 220.16 g/mol
InChI Key: QBQRTQNHRAIOPE-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one is a chemical compound that has garnered attention due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluoro and trifluoromethyl groups.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

    Medicine: It is explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

    1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-1-amine: This compound shares a similar structure but contains an amine group instead of a ketone.

    1-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group, which alters its reactivity and applications.

Uniqueness: 1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one is unique due to its combination of fluoro and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O/c1-2-8(15)9-6(10(12,13)14)4-3-5-7(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQRTQNHRAIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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